![molecular formula C21H24N2O5 B587300 (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime CAS No. 84163-47-3](/img/structure/B587300.png)
(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime
Overview
Description
(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime, also known as MBPMO, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and angiogenesis. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. Additionally, (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime has been shown to activate the Nrf2 signaling pathway, which is involved in cellular stress response and antioxidant defense.
Biochemical and Physiological Effects:
(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. In cancer research, (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime has been shown to inhibit the expression of pro-inflammatory cytokines and reduce oxidative stress. In Alzheimer's disease and Parkinson's disease research, (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime has been shown to reduce oxidative stress and protect against neurotoxicity.
Advantages and Limitations for Lab Experiments
(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime research, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent in other diseases, and the exploration of its mechanism of action. Additionally, the development of (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime analogs with improved pharmacokinetic properties and reduced toxicity could lead to the development of more effective therapeutic agents.
Synthesis Methods
The synthesis of (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime involves the reaction of (E)-2-(5-Methoxy)phenol with 4-(N-Benzyloxycarbonyl)piperidin-4-ol in the presence of a base, followed by the addition of hydroxylamine-O-sulfonic acid to form the oxime group. The reaction yields (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime as a white solid, which can be purified by recrystallization.
Scientific Research Applications
(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime has been shown to protect against neurotoxicity and improve cognitive function.
properties
IUPAC Name |
benzyl 4-[(E)-N-hydroxy-C-(2-hydroxy-4-methoxyphenyl)carbonimidoyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-27-17-7-8-18(19(24)13-17)20(22-26)16-9-11-23(12-10-16)21(25)28-14-15-5-3-2-4-6-15/h2-8,13,16,24,26H,9-12,14H2,1H3/b22-20+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXRTLYHQCREKX-LSDHQDQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=NO)C2CCN(CC2)C(=O)OCC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C(=N/O)/C2CCN(CC2)C(=O)OCC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101109656 | |
Record name | 1-Piperidinecarboxylic acid, 4-[(hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-, phenylmethyl ester, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101109656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime | |
CAS RN |
84163-47-3 | |
Record name | 1-Piperidinecarboxylic acid, 4-[(hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-, phenylmethyl ester, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84163-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-[(hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-, phenylmethyl ester, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101109656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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